BenchChemオンラインストアへようこそ!

3-Iodobenzylamine

Adenosine A3 receptor GPCR pharmacology Medicinal chemistry

3-Iodobenzylamine (CAS 696-40-2), systematically named (3-iodophenyl)methanamine, is a meta-iodine-substituted benzylamine derivative with molecular formula C₇H₈IN and molecular weight 233.05 g/mol. The compound exists as a colorless to brown liquid with density 1.748 g/mL at 25°C and boiling point 132°C at 8 mmHg.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
CAS No. 696-40-2
Cat. No. B1197719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzylamine
CAS696-40-2
Synonyms3-iodobenzylamine
meta-iodobenzylamine
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CN
InChIInChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
InChIKeyLQLOGZQVKUNBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzylamine (CAS 696-40-2): Procurement-Grade Meta-Substituted Halogenated Benzylamine Building Block for Medicinal Chemistry and Radiopharmaceutical Synthesis


3-Iodobenzylamine (CAS 696-40-2), systematically named (3-iodophenyl)methanamine, is a meta-iodine-substituted benzylamine derivative with molecular formula C₇H₈IN and molecular weight 233.05 g/mol [1]. The compound exists as a colorless to brown liquid with density 1.748 g/mL at 25°C and boiling point 132°C at 8 mmHg . Its structural signature—a primary amine tethered to an aromatic ring bearing an iodine atom at the meta position—confers a unique dual-reactivity profile: the amine moiety participates in nucleophilic substitution, reductive amination, and amide bond formation, while the aryl iodide serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki, Sonogashira, and Negishi couplings [2].

Why 3-Iodobenzylamine (CAS 696-40-2) Cannot Be Generically Substituted: Meta-Positioned Iodine Drives Divergent Reactivity and Biological Activity Profiles


Substituting 3-iodobenzylamine with its chloro, bromo, or regioisomeric analogs without rigorous validation introduces quantifiable performance deficits across multiple scientific workflows. Meta-substituted aryl iodides exhibit oxidative addition rates in palladium-catalyzed cross-couplings that are approximately 100- to 1000-fold faster than the corresponding aryl bromides and chlorides, respectively—a well-documented reactivity gradient that directly impacts coupling yields and substrate scope . In biological systems, the meta-iodobenzyl moiety confers distinct adenosine A₃ receptor (hA₃AR) binding pharmacology: the 3-iodobenzylamine-derived 2-H analogue (Ki = 22.7 nM) demonstrates superior affinity compared to the 2-Cl analogue series, establishing that halogen identity and position are non-interchangeable determinants of receptor engagement [1]. Furthermore, in radiopharmaceutical synthesis, the iodine atom serves as the requisite cold precursor for isotopic exchange radiolabeling—a functionality absent in bromo, chloro, or fluoro congeners—rendering substitution impossible for SPECT imaging workflows requiring radioiodinated tracers such as [*I]MIBG [2]. These orthogonal lines of evidence collectively demonstrate that generic substitution risks compromised cross-coupling efficiency, altered pharmacological profiles, or complete loss of radiochemical utility.

Quantitative Differentiation Evidence for 3-Iodobenzylamine (CAS 696-40-2): Head-to-Head Comparative Data Supporting Scientific Selection


hA₃ Adenosine Receptor Binding Affinity: 3-Iodobenzylamine-Derived 2-H Analog Outperforms 2-Cl Analog Series

In a head-to-head comparison of N⁶-substituted adenosine derivatives targeting the human A₃ adenosine receptor (hA₃AR), the 2-H-N⁶-3-iodobenzylamine derivative (compound 9f) exhibited the highest binding affinity among all synthesized compounds, with a Ki value of 22.7 nM [1]. Critically, the 2-H analogue series, which includes the 3-iodobenzylamine derivative, demonstrated consistently superior binding affinity relative to the corresponding 2-Cl analogue series across multiple comparator pairs . This intra-study direct comparison establishes that the 3-iodobenzylamine-derived pharmacophore confers quantifiably enhanced receptor engagement compared to chlorinated structural counterparts.

Adenosine A3 receptor GPCR pharmacology Medicinal chemistry

Radiopharmaceutical Precursor Utility: 3-Iodobenzylamine Enables [*I]MIBG Synthesis for SPECT Imaging—Functionality Absent in Non-Iodinated Analogs

3-Iodobenzylamine serves as the essential cold precursor for the synthesis of meta-iodobenzylguanidine (MIBG) and its radioiodinated analog [*I]MIBG, a clinically established SPECT imaging agent for neuroblastoma and pheochromocytoma detection [1]. The synthetic route proceeds via addition reaction between 3-iodobenzylamine hydrochloride and cyanamide to yield 3-iodobenzylguanidine bicarbonate, which upon Boc protection generates MSnBG—the immediate precursor for radioiodination via isotopic exchange with ¹²³I or ¹³¹I [2]. This radiochemical pathway is structurally dependent on the presence of the iodine atom; bromo-, chloro-, or fluoro-benzylamine analogs cannot undergo isotopic exchange radioiodination and thus fail to serve as precursors for [*I]MIBG production.

Radiopharmaceutical synthesis SPECT imaging Nuclear medicine

Palladium-Catalyzed Cross-Coupling Reactivity: Aryl Iodide in 3-Iodobenzylamine Provides Quantifiably Faster Oxidative Addition than Bromo or Chloro Analogs

The aryl iodide moiety in 3-iodobenzylamine confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding aryl bromide or chloride analogs. The oxidative addition step—rate-determining in most cross-coupling cycles—proceeds approximately 100-fold faster for aryl iodides than for aryl bromides, and up to 1000-fold faster than for aryl chlorides under comparable conditions . This reactivity hierarchy is well-established in the Suzuki-Miyaura literature: aryl iodides enable coupling at lower temperatures and with reduced catalyst loadings relative to bromo- and chloro-substituted substrates [1]. 3-Iodobenzylamine has been specifically validated as a coupling partner in Negishi cross-couplings with organozinc reagents derived from chiral amino acids, demonstrating compatibility with electron-rich iodoaniline and iodobenzylamine substrates [2].

Cross-coupling catalysis Suzuki-Miyaura Sonogashira Negishi

Functional cAMP Assay Validation: 2-Cl-N⁶-3-Iodobenzylamine Derivative Demonstrates hA₃AR Antagonist Activity with Quantified Functional Response

Beyond binding affinity, the 3-iodobenzylamine-derived pharmacophore has been functionally validated in downstream signaling assays. The 2-Cl-N⁶-3-iodobenzylamine derivative (compound 9l) demonstrated hA₃AR antagonist activity in a cAMP functional assay . Molecular modeling studies accompanying this work suggest that the hydrogen of the 5′-uronamide moiety serves as an essential hydrogen bonding donor for hA₃AR activation, with the 3-iodobenzyl substitution pattern contributing to the observed antagonist pharmacology [1]. This functional validation distinguishes the 3-iodobenzylamine-derived series from analogs that may exhibit binding but fail to produce functional antagonism.

Functional pharmacology cAMP assay GPCR antagonism

Optimal Application Scenarios for 3-Iodobenzylamine (CAS 696-40-2): Evidence-Based Procurement Use Cases


Adenosine A₃ Receptor (hA₃AR) Ligand Discovery and Lead Optimization

Medicinal chemistry programs targeting hA₃AR modulation—relevant to inflammatory, cardiovascular, and oncologic indications—should prioritize 3-iodobenzylamine as the N⁶-substituent building block of choice. The evidence demonstrates that the 2-H-N⁶-3-iodobenzylamine derivative 9f achieves Ki = 22.7 nM, the highest binding affinity among all synthesized compounds in the series, and that 2-H analogues bearing the 3-iodobenzyl moiety generally outperform 2-Cl counterparts [1]. The functional cAMP assay validation of the 2-Cl-N⁶-3-iodobenzylamine derivative confirms antagonist pharmacology, providing an integrated binding-to-function data package supporting SAR expansion .

SPECT Radiopharmaceutical Precursor Synthesis (MIBG and [*I]MIBG Production)

For nuclear medicine and molecular imaging facilities engaged in producing radioiodinated meta-iodobenzylguanidine ([*I]MIBG) for neuroblastoma and pheochromocytoma SPECT imaging, 3-iodobenzylamine hydrochloride is the required non-radioactive precursor. The patented synthetic route proceeds via addition of 3-iodobenzylamine HCl to cyanamide, yielding 3-iodobenzylguanidine bicarbonate, which upon Boc protection generates the MSnBG precursor suitable for isotopic exchange radioiodination with ¹²³I or ¹³¹I [2]. This application is exclusive to iodinated benzylamines; bromo, chloro, and fluoro analogs lack the requisite iodine atom for isotopic exchange and cannot substitute.

Palladium-Catalyzed Cross-Coupling Substrate for Complex Molecule Assembly

Synthetic chemistry groups performing Suzuki-Miyaura, Sonogashira, or Negishi cross-couplings on benzylamine-containing scaffolds should procure 3-iodobenzylamine rather than its bromo or chloro counterparts to capitalize on the aryl iodide reactivity advantage. The approximately 100- to 1000-fold enhanced oxidative addition rate of aryl iodides relative to aryl bromides and chlorides, respectively, translates to milder reaction conditions, reduced catalyst loading, and potentially superior yields with challenging coupling partners . The compound has been specifically validated in Negishi couplings with organozinc reagents derived from chiral amino acids, confirming compatibility with electron-rich substrates relevant to amino acid and peptide derivatization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.